Home > Products > Screening Compounds P13431 > 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 28936-91-6

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-1727914
CAS Number: 28936-91-6
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Delta opioid receptor agonists: These compounds show promise in treating neurological and psychiatric disorders by selectively activating delta opioid receptors. []
  • Myelostimulators: They have demonstrated the ability to stimulate the production of blood cells, particularly lymphocytes and granulocytes, making them potentially useful for treating conditions like myelodepressive syndrome. []
  • Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors: These compounds can inhibit HIF-PHD, leading to increased erythropoietin production and showing potential as a treatment for anemia. [, ]

7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD)

Compound Description: 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) is a cyclic N-halamine compound. It serves as a precursor that can be easily chlorinated due to its three functional groups: imide, amide, and amine. [, ] This makes it suitable for applications requiring stable, non-toxic, non-irritant, and renewable antibacterial agents. [] TTDD has been incorporated into polyvinyl chloride (PVC) nanowebs through electrospinning to create materials with rechargeable antibacterial properties. [] It has also been used in the fabrication of biocidal nanofibers using polyacrylonitrile via electrospinning. [] These chlorinated nanofibrous composites exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Spiro(bicyclo[2.2.1]heptane-2,1’-3-cyclopentene-2,5-dione)

Compound Description: Spiro(bicyclo[2.2.1]heptane-2,1’-3-cyclopentene-2,5-dione) is a spirocyclic compound derived from norcamphor. [] This compound is notable for its participation in Diels-Alder reactions, specifically with cyclopentadiene, where it yields four possible stereoisomeric adducts. [] The ratio of these adducts provides insight into the steric and electronic factors governing the Diels-Alder reaction with this spiro-addend. []

Relevance: This spiro compound, although structurally distinct from 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, provides a valuable comparison within the broader context of the research on spirocyclic compounds and their reactivity in Diels-Alder cycloadditions. [] While the core structures differ, the study of its Diels-Alder reactivity with cyclopentadiene offers insights into the influence of steric factors on cycloaddition reactions, which could be relevant when considering the potential reactivity of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in similar reactions.

Spiro[4.5]dec-2-ene-1,4-dione

Compound Description: Spiro[4.5]dec-2-ene-1,4-dione is a spirocyclic diketone. [] It serves as a dienophile in Diels-Alder reactions and is used in comparative studies to understand endo-exo selectivity, particularly when reacting with cyclopentadiene. [] The research explores how structural variations in dienophiles influence the regioselectivity and stereoselectivity of the Diels-Alder reaction, highlighting the importance of steric and electronic effects. []

Relevance: Though structurally different from 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, its inclusion in the study analyzing Diels-Alder reactions provides valuable comparative data. Specifically, the study investigates how the spirocyclic structure and the presence of the alkene group in spiro[4.5]dec-2-ene-1,4-dione affect its reactivity and selectivity as a dienophile, which can offer insights into the potential reactivity of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in similar reactions. []

1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

Compound Description: 1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione, also known as PCO371, is a potent and selective agonist of the human Parathyroid Hormone Receptor 1 (hPTHR1). [] Orally administered PCO371 has demonstrated PTH-like calcemic and hypophosphatemic activity in a rat model of hypoparathyroidism. [] It was developed as part of a lead optimization strategy to enhance hPTHR1 agonistic activity and reduce the formation of reactive metabolites observed with earlier lead compounds. [] PCO371 is currently being evaluated in phase 1 clinical trials for treating hypoparathyroidism. []

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives

Compound Description: This refers to a broad class of compounds containing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure modified with various substituents. [, , , ] Research indicates that specific derivatives within this class exhibit diverse biological activities, including acting as: - Myelostimulators: These derivatives have demonstrated efficacy in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, particularly in cases of artificially induced myelodepressive syndrome. [] - Hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors: These derivatives act as pan-inhibitors of the HIF PHD family of enzymes. [, ] This inhibition has implications for the treatment of anemia by increasing erythropoietin (EPO) production. [] These specific derivatives were designed to have a short-acting profile for optimal therapeutic benefit. []

Overview

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a notable chemical compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry and pharmacology due to its potential applications, particularly as an inhibitor of prolyl hydroxylase enzymes, which are crucial in various biological processes including cellular metabolism and oxygen homeostasis . The compound's structure contributes to its stability and distinct chemical properties, making it a subject of interest for further research and application.

Source and Classification

The compound is classified as a triazaspiro compound, specifically belonging to the family of spirohydantoins. Its chemical formula is C9H12N4O3C_9H_{12}N_4O_3, and it is identified by the registry number 28936-91-6. The synthesis of this compound typically involves multiple synthetic steps, including acylation and cyclization reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione generally follows a multi-step process:

  1. Acylation: The initial step involves the introduction of an acetyl group into the triazaspiro framework.
  2. Alkylation: This step adds alkyl groups to the nitrogen atoms within the structure.
  3. Amination: Introduction of amine groups, which are essential for the biological activity of the compound.
  4. Oxidation: This step may be necessary to modify functional groups for desired reactivity.
  5. Cyclization: Finalizing the spirocyclic structure through cyclization reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic arrangement with three nitrogen atoms integrated into a decane framework. The structural formula highlights the presence of an acetyl group at position eight and two carbonyl (dione) functionalities at positions two and four.

Key structural data include:

  • Molecular Weight: 224.24 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally around 150-160 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions:

  1. Oxidation Reactions: These reactions involve adding oxygen or removing hydrogen atoms from the compound to form oxidized derivatives.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction Reactions: Reduction can yield different derivatives by adding hydrogen or removing oxygen.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  3. Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by others using reagents like halogens or acids under controlled conditions.
Mechanism of Action

Process and Data

The mechanism of action for 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with prolyl hydroxylase enzymes. By binding to these enzymes, the compound inhibits their activity, which leads to increased levels of hypoxia-inducible factors (HIFs) in cells. This modulation affects gene expression related to oxygen homeostasis and angiogenesis.

Research indicates that this compound can significantly influence cellular processes such as:

  • Gene expression modulation
  • Activation of signaling pathways related to energy metabolism
  • Potential therapeutic effects in conditions like anemia due to its role in erythropoietin regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or pale yellow solid.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of carbonyl compounds; can undergo nucleophilic addition reactions.
  • Functional Groups: Contains amine and carbonyl functional groups that influence its reactivity profile.

Relevant analyses include spectral data (NMR, IR) confirming the presence of key functional groups and structural integrity during synthesis .

Applications

Scientific Uses

The primary applications of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lie in medicinal chemistry:

  • As a prolyl hydroxylase inhibitor, it holds potential for treating anemia by enhancing erythropoietin production.
  • Investigated for its role in cancer therapy due to its ability to modulate HIF pathways.
  • Potential applications in developing new pharmaceuticals targeting metabolic disorders related to oxygen deficiency .
Discovery and Development of the Triazaspiro[4.5]decane-2,4-dione Scaffold

Historical Evolution of Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic scaffolds represent a distinctive class of three-dimensional structures in medicinal chemistry, characterized by a shared atom connecting two orthogonal rings. This architecture confers conformational restriction and structural rigidity, enhancing target selectivity and metabolic stability compared to planar frameworks. The 1,3,8-triazaspiro[4.5]decane-2,4-dione motif emerged as a privileged structure due to its resemblance to natural peptides and capacity for diverse functionalization. Early research exploited this scaffold for central nervous system targets, exemplified by its application in developing nociceptin opioid receptor (NOR) agonists like NNC 63-0532. These compounds displayed moderate affinity across opioid receptors (DOR, MOR, KOR), establishing proof-of-concept for spirocyclic opioids but lacking subtype selectivity [2] [5].

Beyond neuroscience, derivatives demonstrated therapeutic potential in oncology and cardiology. Notably, 1,3,8-triazaspiro[4.5]decane-based inhibitors targeting the mitochondrial permeability transition pore (mPTP) showed efficacy in myocardial infarction models. These compounds preserved mitochondrial ATP synthesis and reduced apoptosis during cardiac reperfusion injury by interacting with the c-subunit of F1/FO-ATP synthase—highlighting the scaffold’s versatility in modulating membrane-bound protein complexes [5]. Despite these advances, limitations persisted in receptor selectivity and pharmacokinetic properties, driving demand for novel chemotypes with refined pharmacological profiles.

Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Novel Chemotypes

The pivotal discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a δ-opioid receptor (DOR)-selective agonist chemotype arose from targeted screening campaigns addressing critical gaps in opioid therapeutics. Prior DOR agonists like SNC80 and its clinical successors shared a diethylbenzamide core, which conferred potent analgesia but also induced β-arrestin-dependent adverse effects including seizures, tachyphylaxis, and increased alcohol intake in preclinical models. These liabilities contributed to repeated failures in phase II trials for pain and depression [1] [2] [6].

In 2024, researchers identified 8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a structurally distinct chemotype showing:

  • Submicromolar DOR Agonist Activity: Concentration-dependent inhibition of cAMP accumulation (EC₅₀ = 0.28 µM)
  • Exceptional Selectivity: >100-fold selectivity for DOR over 167 other GPCRs, including MOR, KOR, and NOR
  • Reduced β-Arrestin Recruitment: Minimal β-arrestin-2 recruitment efficacy compared to SNC80, suggesting a G-protein-biased signaling profile [1] [6]Molecular docking revealed binding at the orthosteric site of DOR, with the acetyl group enhancing hydrophobic interactions within a subpocket of the transmembrane domain. This distinct binding mode differentiates it mechanistically from SNC80-like agonists and underlies its unique functional bias [1].

Table 1: Key Pharmacological Properties of Lead 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative

ParameterValueMethod
DOR cAMP Inhibition (EC₅₀)0.28 µMCHO-K1 Cell Assay
β-Arrestin-2 Recruitment<20% of SNC80 EfficacyPathHunter β-Arrestin Assay
GPCR Panel SelectivitySelective against 167 GPCRsgpcrMAX Off-Target Screening
In Vivo Anti-Allodynia EfficacySignificant reduction at 10 mg/kg i.p.CFA Inflammatory Pain Model (Mice)

Role of High-Throughput Screening in Discovering δ Opioid Receptor-Selective Agonists

High-throughput screening (HTS) proved instrumental in identifying this chemotype amid challenges in DOR drug discovery. Conventional structure-based approaches were hindered by low-resolution (>3 Å) DOR crystal structures containing thermostabilizing mutations that altered native pharmacology. Instead, researchers screened a GPCR-focused chemical library (ChemBridge) of 4,330 compounds using β-arrestin recruitment assays in PathHunter cells expressing human DOR [1] [6].

The screening workflow comprised:

  • Primary Assay: Screening 2,880 compounds at 10 µM concentration using β-arrestin-1/2 recruitment readouts
  • Hit Validation: Confirmation of agonist activity via cAMP inhibition in DOR-expressing cells
  • Selectivity Assessment: Counter-screening against MOR and gpcrMAX panels
  • In Vivo Proof-of-Concept: Testing anti-allodynic efficacy in murine inflammatory pain models [1] [6]This approach yielded three 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as primary hits. Crucially, the lead compound demonstrated anti-allodynic effects in complete Freund’s adjuvant models in both male and female mice without reported convulsions—supporting the hypothesis that reduced β-arrestin recruitment may mitigate seizure risk associated with classical DOR agonists [1] [2]. Subsequent molecular dynamics simulations corroborated stable binding in the orthosteric pocket, providing a structural rationale for the observed selectivity and bias [6].

Table 2: High-Throughput Screening Parameters for DOR Agonist Discovery

Screening StageDescriptionKey Outcome
Library Composition4,330 GPCR-focused compounds (ChemBridge)Scaffolds mimicking β-turn motifs
Primary Assayβ-Arrestin recruitment (DOR PathHunter cells)3 initial hits (0.1% hit rate)
Concentration10 µMZ-factor >0.5 for assay robustness
Secondary PharmacologycAMP inhibition, radioligand bindingSubmicromolar potency, Ki(DOR) = 180 nM
Selectivity167 GPCRs, ion channels, kinasesNo significant off-target activity

Properties

CAS Number

28936-91-6

Product Name

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C9H13N3O3/c1-6(13)12-4-2-9(3-5-12)7(14)10-8(15)11-9/h2-5H2,1H3,(H2,10,11,14,15)

InChI Key

JWWJTVOLGNBKIP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2(CC1)C(=O)NC(=O)N2

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.